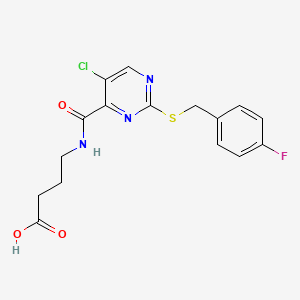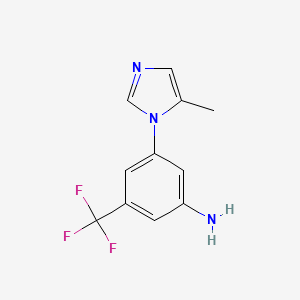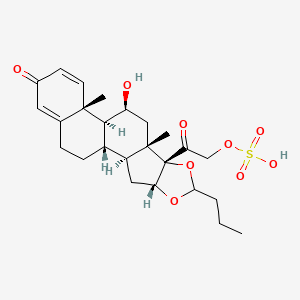
4-(5-クロロ-2-((4-フルオロベンジル)チオ)ピリミジン-4-カルボキサミド)ブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid is a synthetic organic compound with the molecular formula C16H15ClFN3O3S and a molecular weight of 383.83 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, fluorobenzylthio, and carboxamido groups, making it a versatile molecule in various chemical and biological applications.
科学的研究の応用
4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a component in advanced materials.
準備方法
The synthesis of 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:
Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Introduction of the Chloro and Fluorobenzylthio Groups: This can be achieved through nucleophilic substitution reactions where the chloro and fluorobenzylthio groups are introduced.
Carboxamido Group Addition: The final step involves the addition of the carboxamido group to the pyrimidine ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and fluorobenzylthio positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar compounds to 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:
- **5-Chloro-2-((4-methylbenzyl)thio)pyrimidine-4-carboxamido)butanoic acid
- **5-Chloro-2-((4-ethylbenzyl)thio)pyrimidine-4-carboxamido)butanoic acid .
The uniqueness of 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid lies in its specific substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-[[5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3S/c17-12-8-20-16(25-9-10-3-5-11(18)6-4-10)21-14(12)15(24)19-7-1-2-13(22)23/h3-6,8H,1-2,7,9H2,(H,19,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRTXAZYAEJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NCCCC(=O)O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione](/img/structure/B565995.png)

![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/new.no-structure.jpg)





